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molecular formula C8H15NO3 B8435123 Ethyl N-propionyl sarcosine

Ethyl N-propionyl sarcosine

Cat. No. B8435123
M. Wt: 173.21 g/mol
InChI Key: YFCFOPZLKMBOFU-UHFFFAOYSA-N
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Patent
US08288606B2

Procedure details

A 250 mL round-bottomed flask was charged under a flow of nitrogen with pyridine (50 mL) and sarcosine ethyl ester hydrochloride (25 g) and then placed in an ice bath. Propionyl chloride (14.5 mL) was added by syringe over 15 minutes. After stirring for an additional 20 minutes, the ice bath was removed and the mixture was stirred for one hour. The mixture was poured into cold water (175 mL) and extracted with diethyl ether (2×100 mL) and then ethyl acetate (3×100 mL). The combined extracts were stripped on a rotary evaporator and dried under vacuum, yielding a pale yellow liquid (23.5 g). 1H NMR (CDCl3, 500 MHz) δ4.19 (q, J=7Hz, 2 H), 4.13 (s, 2 H), 3.08 (s, 3 H), 2.82 (q, J=7 Hz, 2 H), 1.29 (t, J=7 Hz, 3 H), 1.15 (t, J=7 Hz, 3 H). GC/MS: >99% pure, m/z=173.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=[O:9])[CH2:6][NH:7][CH3:8])C.[C:10](Cl)(=[O:13])[CH2:11][CH3:12].N1C=CC=[CH:17][CH:16]=1>>[CH2:16]([CH2:8][N:7]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:6][C:5]([OH:4])=[O:9])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.C(C)OC(CNC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured into cold water (175 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were stripped on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)CN(CC(=O)O)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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